molecular formula C10H14N2O2 B1452704 2-Amino-n-methoxy-n,3-dimethylbenzamide CAS No. 886574-89-6

2-Amino-n-methoxy-n,3-dimethylbenzamide

Cat. No. B1452704
CAS RN: 886574-89-6
M. Wt: 194.23 g/mol
InChI Key: CPJXSPMKNKFDQJ-UHFFFAOYSA-N
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Description

“2-Amino-n-methoxy-n,3-dimethylbenzamide” is a chemical compound with the molecular formula C10H14N2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of “2-Amino-n-methoxy-n,3-dimethylbenzamide” involves the reaction of 2-amino-3-methylbenzoic acid and N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 20℃ for 24 hours . The reaction mixture is then treated with triethylamine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride .


Physical And Chemical Properties Analysis

The boiling point of “2-Amino-n-methoxy-n,3-dimethylbenzamide” is not provided . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Crystallography

The compound “2-Amino-n-methoxy-n,3-dimethylbenzamide” has been studied for its crystal structure . The crystal structure of this compound was determined using X-ray diffraction methods . The compound was obtained as colorless crystals (ethanol) and the crystal structure was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Synthesis

The synthesis of “2-Amino-n-methoxy-n,3-dimethylbenzamide” was carried out according to procedures described previously . The compound was obtained as colorless crystals (ethanol). The synthesis was carried out starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Antioxidant Activity

The compound has been studied for its antioxidant activity . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

The compound has been studied for its antibacterial activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Anti-HIV Activity

Indole derivatives, which are structurally similar to “2-Amino-n-methoxy-n,3-dimethylbenzamide”, have been synthesized and screened for their anti-HIV activity . These compounds were tested against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Drug Discovery

Amide compounds, which include “2-Amino-n-methoxy-n,3-dimethylbenzamide”, have been used in drug discovery . These compounds have been widely used in medical, industrial, biological and potential drug industries .

Safety and Hazards

The safety information of “2-Amino-n-methoxy-n,3-dimethylbenzamide” is not provided in the search results .

Mechanism of Action

Target of Action

The primary targets of 2-Amino-n-methoxy-n,3-dimethylbenzamide are currently unknown

Biochemical Pathways

Without specific information on the target of 2-Amino-n-methoxy-n,3-dimethylbenzamide, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to understand how this compound influences various biochemical pathways and their downstream effects.

Pharmacokinetics

It has a molecular weight of 164.2, a density of 1.106±0.06 g/cm3, and a melting point of 115-117 °C . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 2-Amino-n-methoxy-n,3-dimethylbenzamide’s action are currently unknown

properties

IUPAC Name

2-amino-N-methoxy-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJXSPMKNKFDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-n-methoxy-n,3-dimethylbenzamide

Synthesis routes and methods

Procedure details

In a 1 L round-bottomed flask was added 2-amino-3-methylbenzoic acid (11.2 g, 74.1 mmol), N,O-dimethylhydroxylamine hydrochloride (14.45 g, 148 mmol) in CH2Cl2 (500 mL) to give a pale brown suspension. The reaction mixture was treated with Et3N (35 mL) to give a light brown/red solution. The solution was treated with HOBT (11.35 g, 74.1 mmol) and EDC (14.20 g, 74.1 mmol) and stirred at room temperature for 24 hours. The mixture was then washed with 10% LiCl aq acidified with 1N HCl. The organic layer was washed successively with 10% aqueous LiCl and aqueous NaHCO3. The organic layer was decolorized with charcoal, filtered and the filtrate dried over MgSO4. The mixture was filtered and concentrated to give 13.22 g (92% yield) of 2-amino-N-methoxy-N,3-dimethylbenzamide as an oil. MS(ES):m/z=195.1 [M+H+]; HPLC: RT=1.118 min. (H2O/MeOH with TFA, CHROMOLITH® ODS S5 4.6×50 mm, gradient=4 min, wavelength=220 nm); 1H NMR (500 MHz, chloroform-d) δ 7.22 (dd, J=7.8, 0.8 Hz, 1H), 7.12-7.06 (m, 1H), 6.63 (t, J=7.5 Hz, 1H), 4.63 (br. s., 2H), 3.61 (s, 3H), 3.34 (s, 3H), 2.17 (s, 3H). This was used without further purification in next reaction.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
14.45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
11.35 g
Type
reactant
Reaction Step Two
Name
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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